molecular formula C11H12ClNO2 B8546530 4-(4-Chloro-2-hydroxybutoxy)benzonitrile

4-(4-Chloro-2-hydroxybutoxy)benzonitrile

Cat. No. B8546530
M. Wt: 225.67 g/mol
InChI Key: AZGYLKQRMSAAHY-UHFFFAOYSA-N
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Patent
US04806555

Procedure details

Utilizing the procedure of Preparation 21, 1,4-dichloro-2-butanol was reacted with 4-cyanophenol to give white title compound, m.p. 78°-80° C. in 13% yield.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
13%

Identifiers

REACTION_CXSMILES
Cl[CH2:2][CH:3]([OH:7])[CH2:4][CH2:5][Cl:6].[C:8]([C:10]1[CH:15]=[CH:14][C:13]([OH:16])=[CH:12][CH:11]=1)#[N:9]>>[Cl:6][CH2:5][CH2:4][CH:3]([OH:7])[CH2:2][O:16][C:13]1[CH:14]=[CH:15][C:10]([C:8]#[N:9])=[CH:11][CH:12]=1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClCC(CCCl)O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(#N)C1=CC=C(C=C1)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
ClCCC(COC1=CC=C(C#N)C=C1)O
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 13%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.